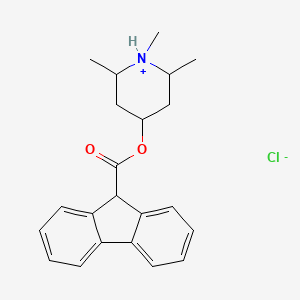
1,2,6-Trimethyl-4-piperidyl 9-fluorenecarboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,6-Trimethyl-4-piperidyl 9-fluorenecarboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6-Trimethyl-4-piperidyl 9-fluorenecarboxylate hydrochloride involves the reaction of 1,2,6-trimethylpiperidine with 9-fluorenecarboxylic acid. The reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with the piperidine derivative to form the ester. The final product is obtained as a hydrochloride salt by treating the ester with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance reaction efficiency and yield. Continuous-flow processes can significantly improve reaction rates and product purity by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,6-Trimethyl-4-piperidyl 9-fluorenecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the fluorenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Substituted piperidine or fluorenyl derivatives.
Applications De Recherche Scientifique
1,2,6-Trimethyl-4-piperidyl 9-fluorenecarboxylate hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1,2,6-Trimethyl-4-piperidyl 9-fluorenecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Fluoro-2,4,6-trimethylpyridin-1-ium trifluoromethanesulfonate: A fluorinated derivative used as a fluorinating reagent.
N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: A piperidine derivative used in the synthesis of hindered amine light stabilizers.
Uniqueness
1,2,6-Trimethyl-4-piperidyl 9-fluorenecarboxylate hydrochloride is unique due to its specific combination of a piperidine ring and a fluorenecarboxylate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
63957-04-0 |
|---|---|
Formule moléculaire |
C22H26ClNO2 |
Poids moléculaire |
371.9 g/mol |
Nom IUPAC |
(1,2,6-trimethylpiperidin-1-ium-4-yl) 9H-fluorene-9-carboxylate;chloride |
InChI |
InChI=1S/C22H25NO2.ClH/c1-14-12-16(13-15(2)23(14)3)25-22(24)21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21;/h4-11,14-16,21H,12-13H2,1-3H3;1H |
Clé InChI |
LBFGUYIPERWUIL-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC([NH+]1C)C)OC(=O)C2C3=CC=CC=C3C4=CC=CC=C24.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















